molecular formula C20H24 B14341112 1,1'-(Oct-1-ene-1,2-diyl)dibenzene CAS No. 104729-87-5

1,1'-(Oct-1-ene-1,2-diyl)dibenzene

Cat. No.: B14341112
CAS No.: 104729-87-5
M. Wt: 264.4 g/mol
InChI Key: BQERATRKCGNNQD-UHFFFAOYSA-N
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Description

1,1’-(Oct-1-ene-1,2-diyl)dibenzene is an organic compound characterized by the presence of an octene chain flanked by two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Oct-1-ene-1,2-diyl)dibenzene typically involves the alkylation of benzene with octene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an octene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods: On an industrial scale, the production of 1,1’-(Oct-1-ene-1,2-diyl)dibenzene may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of zeolite catalysts has also been explored to enhance selectivity and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Oct-1-ene-1,2-diyl)dibenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the double bond in the octene chain.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

1,1’-(Oct-1-ene-1,2-diyl)dibenzene has found applications in various scientific research fields:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-(Oct-1-ene-1,2-diyl)dibenzene involves its interaction with molecular targets through its functional groups The benzene rings can participate in π-π interactions, while the octene chain can undergo various chemical modifications

Comparison with Similar Compounds

    1,1-Diphenylethylene: Similar structure with an ethylene chain instead of an octene chain.

    1,2-Diphenylcyclobutane: Contains a cyclobutane ring instead of an octene chain.

    1,1’-Cyclobutane-1,2-diyldibenzene: Another compound with a cyclobutane ring.

Uniqueness: 1,1’-(Oct-1-ene-1,2-diyl)dibenzene is unique due to its longer octene chain, which provides different chemical and physical properties compared to its shorter-chain analogs. This uniqueness can be leveraged in applications requiring specific molecular interactions and reactivity.

Properties

CAS No.

104729-87-5

Molecular Formula

C20H24

Molecular Weight

264.4 g/mol

IUPAC Name

1-phenyloct-1-en-2-ylbenzene

InChI

InChI=1S/C20H24/c1-2-3-4-9-16-20(19-14-10-6-11-15-19)17-18-12-7-5-8-13-18/h5-8,10-15,17H,2-4,9,16H2,1H3

InChI Key

BQERATRKCGNNQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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